molecular formula C19H20F4N6O2 B10823787 Unii-4N6KQ7D685 CAS No. 1637394-01-4

Unii-4N6KQ7D685

货号: B10823787
CAS 编号: 1637394-01-4
分子量: 440.4 g/mol
InChI 键: SKMKJBYBPYBDMN-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GDC-0134 is a small-molecule inhibitor of dual leucine zipper kinase (DLK), which regulates the c-Jun N-terminal kinase pathway involved in axon degeneration and apoptosis following neuronal injury. This compound has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS) .

准备方法

The synthesis of GDC-0134 involves several key steps, including two nucleophilic aromatic substitution (SNAr) reactions, oxidation, and Suzuki coupling. The process has been optimized to be more environmentally friendly by replacing solvents classified as substances of very high concern by the REACH regulation. Additionally, a safer and faster method to oxidize the sulfanyl to the sulfonyl intermediate using hydrogen peroxide at higher temperatures was developed .

化学反应分析

GDC-0134 undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group is oxidized to a sulfonyl intermediate using hydrogen peroxide.

    Substitution: Two nucleophilic aromatic substitution (SNAr) reactions are involved in its synthesis.

    Coupling: Suzuki coupling is used to form the final product.

Common reagents used in these reactions include hydrogen peroxide for oxidation and palladium catalysts for Suzuki coupling. The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient (API) .

科学研究应用

GDC-0134 has been primarily studied for its potential in treating neurodegenerative diseases. It has shown promise in preclinical models of ALS by inhibiting DLK, which is involved in axon degeneration and neuronal apoptosis. The compound has been evaluated in Phase 1 clinical trials to determine its safety, tolerability, and pharmacokinetics in ALS patients . Additionally, GDC-0134’s effects on plasma neurofilament light chain levels have been explored in both ALS patients and DLK conditional knockout mice .

作用机制

GDC-0134 exerts its effects by inhibiting dual leucine zipper kinase (DLK), which regulates the c-Jun N-terminal kinase pathway. This pathway is involved in axon degeneration and apoptosis following neuronal injury. By inhibiting DLK, GDC-0134 aims to reduce neuronal damage and slow disease progression in neurodegenerative conditions such as ALS .

相似化合物的比较

GDC-0134 is unique among DLK inhibitors due to its specific molecular structure and pharmacokinetic properties. Similar compounds include other DLK inhibitors that have been investigated for neurodegenerative diseases, but GDC-0134 has shown distinct advantages in terms of its safety profile and efficacy in preclinical models . Other similar compounds include:

属性

CAS 编号

1637394-01-4

分子式

C19H20F4N6O2

分子量

440.4 g/mol

IUPAC 名称

3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C19H20F4N6O2/c20-17(21)31-14-3-10(6-25-16(14)24)13-5-15(29-7-12-4-11(29)8-30-12)27-18(26-13)28-2-1-19(22,23)9-28/h3,5-6,11-12,17H,1-2,4,7-9H2,(H2,24,25)/t11-,12-/m0/s1

InChI 键

SKMKJBYBPYBDMN-RYUDHWBXSA-N

手性 SMILES

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3C[C@@H]4C[C@H]3CO4)C5=CC(=C(N=C5)N)OC(F)F

规范 SMILES

C1CN(CC1(F)F)C2=NC(=CC(=N2)N3CC4CC3CO4)C5=CC(=C(N=C5)N)OC(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。